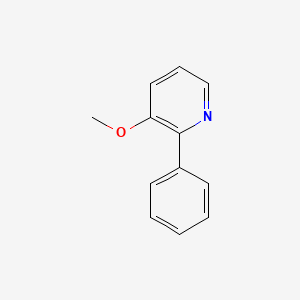

3-Methoxy-2-phenylpyridine

CAS No.: 53698-49-0

Cat. No.: VC17470802

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53698-49-0 |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 3-methoxy-2-phenylpyridine |

| Standard InChI | InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3 |

| Standard InChI Key | VJHVLELNDFVKMS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=CC=C1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Methoxy-2-phenylpyridine belongs to the class of arylpyridines, characterized by a pyridine ring substituted with aromatic and alkoxy groups. Its IUPAC name is 3-methoxy-2-phenylpyridine, and its canonical SMILES representation is COC1=C(N=CC=C1)C2=CC=CC=C2. The compound’s planar structure facilitates π-π stacking interactions, while the methoxy group enhances electron density at the pyridine nitrogen.

Table 1: Molecular Properties of 3-Methoxy-2-phenylpyridine

| Property | Value |

|---|---|

| CAS No. | 53698-49-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| InChI Key | VJHVLELNDFVKMS-UHFFFAOYSA-N |

| PubChem CID | 20781710 |

Isomerism and Comparative Analysis

A structural isomer, 2-methoxy-3-phenylpyridine, shares the same molecular formula but differs in substituent positions. This positional isomerism significantly impacts reactivity and physicochemical properties. For instance, the 3-methoxy group in 3-methoxy-2-phenylpyridine creates steric hindrance near the pyridine nitrogen, altering its coordination behavior compared to the 2-methoxy isomer.

Synthetic Methodologies

Phenyllithium-Mediated Synthesis

The most well-documented route involves the reaction of 3-methoxypyridine with phenyllithium, yielding 3-methoxy-2-phenylpyridine with high regioselectivity. Abramovitch and Notation (1960) demonstrated that phenyllithium adds exclusively at the 2-position of 3-methoxypyridine, avoiding the 5-position entirely .

Reaction Conditions:

-

Substrate: 3-Methoxypyridine

-

Reagent: Phenyllithium (3 equivalents)

-

Solvent: Anhydrous ether, followed by toluene

-

Temperature: Reflux (110–112°C)

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the methoxy group directs phenyllithium to the adjacent 2-position through electronic effects. Infrared spectroscopy (IR) confirmed the product’s structure, showing a characteristic band at 1584 cm⁻¹ for 2,3-disubstituted pyridines .

Alternative Approaches

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Key absorptions include:

-

¹H NMR (CDCl₃):

-

δ 8.60–8.83 (m, 1H, pyridine H-6)

-

δ 7.65–7.84 (m, 2H, phenyl ortho-H)

-

δ 3.90 (s, 3H, OCH₃)

-

Stability and Reactivity

The compound is stable under inert conditions but susceptible to demethylation under acidic conditions. Treatment with hydrobromic acid (HBr) converts it to 3-hydroxy-2-phenylpyridine, a precursor for further functionalization .

Applications in Research

Materials Science

The planar aromatic system makes it a candidate for:

-

Liquid crystals: Via incorporation into mesogenic cores.

-

Organic semiconductors: As an electron-deficient moiety in π-conjugated polymers.

Comparative Analysis with Related Compounds

Table 2: Comparison of 3-Methoxy-2-phenylpyridine and Its Isomer

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume